N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide
Description
This compound features a carbazole core linked to a 2-hydroxypropyl chain, with a sulfonamide group substituted by 4-fluorophenyl and 4-methoxyphenyl moieties. The sulfonamide group in this compound is critical for its interactions with biological targets, as seen in related derivatives .
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O4S/c1-35-23-14-12-21(13-15-23)31(36(33,34)24-16-10-20(29)11-17-24)19-22(32)18-30-27-8-4-2-6-25(27)26-7-3-5-9-28(26)30/h2-17,22,32H,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMWEGZQULBMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through cyclization reactions involving aniline derivatives.
Attachment of the Hydroxypropyl Group: This step involves the reaction of the carbazole with a suitable epoxide, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.
Introduction of the Fluoro-Substituted Benzene Ring: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions using methoxybenzene derivatives.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride derivative to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and methoxide ions (CH₃O⁻) are often used in substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Structural Characteristics
The compound features a combination of functional groups, including:
- Carbazole moiety : Known for its unique electronic properties and potential biological activities.
- Fluoro-substituent : Enhances the compound's reactivity and may contribute to its pharmacological properties.
- Methoxyphenyl and sulfonamide groups : Impart additional chemical diversity, which can lead to various biological interactions.
The molecular formula of this compound is , indicating a complex structure that may confer unique properties beneficial for drug development and other applications.
Medicinal Chemistry
The compound's unique structural features make it a candidate for various therapeutic applications:
- Anticancer Activity : Compounds containing carbazole and sulfonamide functionalities have shown significant biological activities, including anticancer effects. Research indicates that derivatives of carbazole can inhibit tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest.
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Carbazole Derivatives | Contains carbazole; diverse substitutions | Anticancer activity |
| Sulfonamides | Known for antibacterial properties | Antimicrobial activity |
Material Science
Due to its electronic properties, N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of carbazole into polymer matrices can enhance charge transport properties, making it suitable for optoelectronic devices.
Biological Research
The compound may also be useful in studying biological pathways due to its ability to modulate enzyme activities or interact with specific biological targets. Its sulfonamide group is known to inhibit carbonic anhydrase, which has implications in treating conditions like glaucoma and edema.
Case Study 1: Anticancer Properties
A study examined the effects of various carbazole derivatives on cancer cell lines. The results indicated that certain modifications to the carbazole structure significantly enhanced cytotoxicity against breast cancer cells while exhibiting low toxicity towards normal cells. This highlights the potential of this compound as a lead compound for further development.
Case Study 2: Organic Electronics
Research into the use of carbazole-based compounds in OLEDs demonstrated that incorporating this compound into polymer blends improved device efficiency by enhancing charge carrier mobility. This suggests its utility in next-generation optoelectronic devices.
Mechanism of Action
The mechanism by which N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The carbazole moiety can intercalate into DNA, while the sulfonamide group can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Sulfonamide Moieties
The sulfonamide group’s substituents significantly influence bioactivity. Key comparisons include:
- Electron-Withdrawing vs. Donating Groups : The 4-fluoro group (electron-withdrawing) in the target compound may enhance binding to enzymes like BACE1, while the 4-methoxyphenyl (electron-donating) could improve solubility and pharmacokinetics .
- Biological Target Specificity : Benzyl-substituted analogues show higher BACE1 inhibition than carboxamides, suggesting the sulfonamide moiety’s critical role in enzyme interaction .
Carbazole Core Modifications
Carbazole derivatives with structural variations exhibit distinct mechanisms:
- Hydrogenation Effects : Hydrogenated carbazole cores (e.g., tetrahydrocarbazoles) improve hypoglycemic activity via AMPK activation, unlike the target compound’s unmodified core .
- Triazole/Triazine Moieties : Substitutions with heterocycles (e.g., triazoles) enhance α-glucosidase inhibition but diverge from sulfonamide-driven BACE1 targeting .
Physicochemical Properties
Molecular weight and substituents impact drug-likeness:
Biological Activity
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound's molecular formula is with a molecular weight of approximately 412.5 g/mol. It incorporates a carbazole moiety , which is known for its diverse biological activities, and a sulfonamide group , which is significant in medicinal chemistry for its antibacterial properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that carbazole derivatives possess significant antimicrobial properties. For instance, N-substituted carbazoles have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antitumor Properties : The compound's structure suggests potential antitumor activity, as many carbazole derivatives have been explored for their ability to inhibit cancer cell proliferation .
- Neuroprotective Effects : Some derivatives have shown neuroprotective properties, which may be beneficial in treating neurodegenerative disorders .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit certain enzymes, contributing to its antimicrobial effects.
- Receptor Modulation : Similar compounds have been shown to interact with beta-adrenergic receptors, potentially influencing cardiovascular responses .
- Oxidative Stress Reduction : The antioxidant properties associated with carbazole derivatives may help mitigate oxidative stress in cells .
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
- Antimicrobial Studies : In one study, carbazole derivatives were tested against multiple bacterial strains, showing zones of inhibition ranging from 12.6 mm to 22.3 mm at concentrations of 100 µg/mL .
- Neuroprotective Research : Another study indicated that specific N-substituted carbazoles exhibited neuroprotective effects at concentrations as low as 3 µM, suggesting their potential use in treating neurodegenerative diseases .
- Antitumor Activity : Research has indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines, demonstrating their potential as anticancer agents .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-carbazol-9-yl-sulfonamide | Contains carbazole; lacks hydroxypropyl | Antimicrobial |
| 4-fluorobenzene sulfonamide | Simple structure; fluorine substitution | Antibacterial |
| Furan-containing sulfonamides | Similar furan structure; different core | Anticancer |
Q & A
Q. What are the key synthetic strategies for preparing N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide?
The synthesis typically involves multi-step reactions, including:
- N-Alkylation : Introducing the carbazole moiety via alkylation of a hydroxypropyl intermediate under anhydrous conditions (e.g., using NaH in DMF) .
- Sulfonamide Formation : Coupling 4-fluoro-N-(4-methoxyphenyl)benzenesulfonyl chloride with the carbazole-containing intermediate in the presence of a base like triethylamine .
- Purification : Column chromatography (silica gel) and recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity . Reaction monitoring via TLC (using ethyl acetate/hexane eluents) and structural confirmation via NMR (¹H/¹³C) and HRMS are critical .
Q. Which analytical techniques are essential for characterizing this compound?
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) and TLC to assess purity and reaction progress .
- Spectroscopy : ¹H/¹³C NMR for confirming substituent connectivity and stereochemistry; FT-IR to identify functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI or MALDI-TOF) for molecular weight validation .
- X-ray Crystallography : Resolve conformational ambiguities (e.g., carbazole planarity or sulfonamide torsion angles) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Parameter Screening : Use Design of Experiments (DoE) to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2.5 molar ratios of intermediates) .
- Catalyst Selection : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- In Situ Monitoring : Employ inline FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .
- Yield Data : Typical yields range from 45–70%, with higher yields achieved under inert atmospheres (N₂/Ar) .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Complementary Techniques : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- Crystallographic Validation : Compare experimental X-ray data (e.g., bond lengths, angles) with DFT-optimized structures to confirm regiochemistry .
- Isotopic Labeling : Use ¹⁵N or ¹⁹F-labeled analogs to trace signal assignments in complex spectra .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
- QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) with bioactivity data to refine pharmacophore models .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Analog Synthesis : Modify substituents (e.g., replace 4-fluoro with Cl/NO₂ or vary methoxy position) and test bioactivity .
- Biological Assays : Screen against target enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or calorimetric assays .
- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
